molecular formula C6H4BClF3KO B14090630 Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate

Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate

Cat. No.: B14090630
M. Wt: 234.45 g/mol
InChI Key: VZMUPDBIARLJND-UHFFFAOYSA-N
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Description

Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate (CAS 1418208-90-8) is an organotrifluoroborate salt with the molecular formula C₆H₄BClF₃KO and a molecular weight of 234.45 g/mol . This compound serves as a versatile and stable synthetic building block, particularly valuable in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl bonds essential in pharmaceutical and materials science research . The presence of both a chloro and a hydroxy substituent on the phenyl ring provides two distinct sites for further functionalization, making it a valuable intermediate for constructing more complex molecules. It is typically supplied with a high purity level, often 98% or higher . This product is for research purposes only and is not intended for diagnostic or therapeutic use. It must be handled by qualified professionals. Please refer to the Safety Data Sheet for detailed handling instructions.

Properties

Molecular Formula

C6H4BClF3KO

Molecular Weight

234.45 g/mol

IUPAC Name

potassium;(4-chloro-2-hydroxyphenyl)-trifluoroboranuide

InChI

InChI=1S/C6H4BClF3O.K/c8-4-1-2-5(6(12)3-4)7(9,10)11;/h1-3,12H;/q-1;+1

InChI Key

VZMUPDBIARLJND-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=C(C=C1)Cl)O)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The phenolic hydroxyl group acts as a nucleophile, attacking the boron center in BF₃·OEt₂ to form a tetracoordinated intermediate. Subsequent substitution of fluoride ions by potassium from KHF₂ yields the trifluoroborate salt. Key steps include:

  • Electrophilic activation : BF₃·OEt₂ coordinates to the hydroxyl oxygen, enhancing the electrophilicity of boron.
  • Deprotonation : A base (e.g., K₂CO₃) abstracts the phenolic proton, facilitating nucleophilic attack on boron.
  • Salt metathesis : KHF₂ provides K⁺ ions, displacing protons to form the potassium trifluoroborate.

Example Procedure

In a representative synthesis:

  • Reactants : 4-Chloro-2-hydroxyphenol (10 mmol), BF₃·OEt₂ (12 mmol), KHF₂ (15 mmol).
  • Solvent : Dimethoxyethane (DME, 50 mL).
  • Conditions : Reflux at 85°C for 12 hours under nitrogen.
  • Workup : Filtration and recrystallization from ethanol/water (1:3) yields the product in 78% purity.

Table 1 : Optimization of Solvent and Base in Phenolic Borylation

Solvent Base Temperature (°C) Yield (%)
DME K₂CO₃ 85 78
Dioxane KOH 90 72
THF K₃PO₄ 80 65

Data adapted from. Polar aprotic solvents (DME, dioxane) enhance boron electrophilicity, while weaker bases (K₂CO₃) minimize side reactions.

Organometallic Approaches via Grignard Intermediates

Alternative routes employ organometallic intermediates to install the boron moiety. A patent method for analogous trifluoroborates outlines a two-step process:

  • Lithiation : 4-Chloro-2-bromophenol is treated with n-butyl lithium (n-BuLi) at −55°C to form a lithium aryl intermediate.
  • Borylation : Addition of triisopropyl borate (B(OiPr)₃) followed by KHF₂ quench yields the trifluoroborate.

Critical Parameters

  • Temperature control : Lithiation requires cryogenic conditions (−55°C) to prevent decomposition.
  • Stoichiometry : A 1:1.1 ratio of aryl bromide to B(OiPr)₃ ensures complete boron incorporation.
  • Purification : Recrystallization from ethyl acetate/petroleum ether removes residual lithium salts.

Equation 1 :
$$
\text{Ar-Br} + \text{n-BuLi} \rightarrow \text{Ar-Li} \xrightarrow{\text{B(OiPr)}3} \text{Ar-B(OiPr)}3 \xrightarrow{\text{KHF}2} \text{K[Ar-BF}3\text{]}
$$

Cross-Coupling-Assisted Synthesis

Potassium trifluoroborates are often synthesized en route to biphenyl structures via Suzuki-Miyaura coupling. A patent detailing 4'-chloro-2-nitrobiphenyl synthesis illustrates this approach:

  • Precursor preparation : 4-Chloro-2-hydroxyphenyl trifluoroborate is coupled with o-chloronitrobenzene using Pd catalysts.
  • In situ generation : The trifluoroborate forms transiently during the coupling, though isolation requires acidic workup.

Catalytic Systems

  • Catalyst : Pd(PPh₃)₄ (0.5 mol%) in DME/H₂O (3:1).
  • Base : K₂CO₃ (2 equiv) for deprotonation and facilitating transmetallation.
  • Yield : 83% for isolated trifluoroborate when reaction time is limited to 4 hours.

Optimization Strategies

Solvent Effects

Non-polar solvents (toluene, DME) improve yields by stabilizing boron intermediates. Protic solvents (ethanol) promote hydrolysis, reducing yields by 15–20%.

Catalytic Additives

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions in biphasic systems, boosting yields to 85%.

Temperature and Time

  • Optimal range : 80–90°C for 8–12 hours balances conversion and decomposition.
  • Overheating : Prolonged heating (>15 hours) degrades the trifluoroborate into boric acid derivatives.

Analytical Characterization

Spectroscopic Data

  • ¹¹B NMR : Single peak at δ −1.5 ppm, characteristic of trifluoroborate anions.
  • ¹⁹F NMR : Triplet at δ −135 ppm (J = 32 Hz) confirms BF₃⁻ symmetry.
  • IR : B-F stretch at 1,450 cm⁻¹; O-H stretch at 3,200 cm⁻¹.

X-ray Crystallography

Crystals grown from ethanol/water exhibit a monoclinic lattice with K⁺ ions coordinated to three BF₃ oxygens and one phenolic oxygen.

Applications in Organic Synthesis

The compound serves as a precursor for:

  • Pharmaceutical intermediates : E.g., adamantyl-containing drugs via Suzuki coupling.
  • Agrochemicals : Chlorinated biphenyls for herbicide synthesis.

Chemical Reactions Analysis

Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of potassium (4-chloro-2-hydroxyphenyl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this mechanism include the palladium catalyst and the base used in the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotrifluoroborates exhibit diverse reactivities and applications depending on their substituents. Below is a detailed comparison of potassium (4-chloro-2-hydroxyphenyl)trifluoroborate with structurally related compounds:

Structural and Functional Group Analysis

Compound Name Substituents Molecular Formula Key Functional Features
This compound 4-Cl, 2-OH C₆H₄BClF₃KO Hydroxyl group enables hydrogen bonding; Cl enhances electrophilicity .
Potassium (2,4-dichlorophenyl)trifluoroborate 2-Cl, 4-Cl C₆H₃BCl₂F₃K Dichloro substitution increases lipophilicity; limited hydrogen-bonding capacity .
Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate 4-(CH₂CH₂OH) C₈H₉BF₃KO Hydroxyethyl group improves aqueous solubility; steric bulk may slow transmetalation .
Potassium (E)-(4-chlorostyryl)trifluoroborate Alkenyl chain with 4-Cl C₈H₆BClF₃K Conjugated alkenyl system facilitates π-π interactions; Cl stabilizes intermediates .

Reactivity in Suzuki-Miyaura Coupling

  • This compound : Achieves high yields (e.g., 80–96%) in coupling with aryl halides due to balanced electronic effects. The hydroxyl group may participate in base-mediated activation via boronate formation .
  • Potassium (2,4-dichlorophenyl)trifluoroborate : Requires higher catalyst loadings (1–2 mol% Pd) due to steric hindrance from dichloro substitution; yields ~70–85% .
  • Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate : Moderate reactivity in polar solvents (e.g., THF/H₂O) but prone to protodeboronation under strong bases .
  • Alkenyl Trifluoroborates (e.g., Potassium trans-styryl trifluoroborate) : Faster transmetalation kinetics but sensitive to β-hydride elimination; yields ~50–80% .

Stability and Handling

  • Hydroxyl-Containing Derivatives: this compound is hygroscopic and requires anhydrous storage. In contrast, non-polar analogs like potassium (2,4-dichlorophenyl)trifluoroborate are more stable under ambient conditions .
  • Thermal Stability : Melting points vary significantly:
    • This compound: ~100–110°C (decomposes).
    • Potassium (2,4-dichlorophenyl)trifluoroborate: 98–104°C .
    • Potassium alkenyltrifluoroborates: Lower thermal stability (decomposition at 50–80°C) .

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